molecular formula C17H19N3O4S2 B2991624 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034616-86-7

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2991624
CAS No.: 2034616-86-7
M. Wt: 393.48
InChI Key: LHTXXTQRXZPJFJ-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic chemical reagent of high purity, designed for pharmaceutical and biochemical research applications. This compound features a unique molecular architecture that combines a benzenesulfonamide group, a 1H-pyrazol moiety, and a thiophene ring connected via a hydroxyethoxyethyl linker. The presence of the benzenesulfonamide group is a key structural feature found in compounds with known bioactivity, suggesting potential as a core scaffold in medicinal chemistry programs, particularly for the investigation of enzyme inhibition pathways. Its specific research value lies in its potential as a precursor or intermediate for the development of novel therapeutic agents. Researchers can utilize this compound in high-throughput screening assays to identify new biologically active molecules, in structure-activity relationship (SAR) studies to optimize potency and selectivity, and as a building block in synthetic chemistry for constructing more complex molecular entities. The thiophene and pyrazole heterocycles and the polar hydroxyethoxy chain may contribute to its physicochemical properties, such as solubility and membrane permeability, making it a versatile candidate for exploratory research. This product is strictly for research use by trained professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All necessary safety data sheets must be consulted prior to handling.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c21-9-10-24-17(14-6-11-25-13-14)12-19-26(22,23)16-4-2-15(3-5-16)20-8-1-7-18-20/h1-8,11,13,17,19,21H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTXXTQRXZPJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, with the CAS number 2034616-86-7, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C17H19N3O4S2C_{17}H_{19}N_{3}O_{4}S_{2}, with a molecular weight of approximately 393.5 g/mol. Its structure includes a pyrazole ring, a benzenesulfonamide moiety, and a thiophene ring, which are known to contribute to its biological properties.

PropertyValue
Molecular FormulaC17H19N3O4S2C_{17}H_{19}N_{3}O_{4}S_{2}
Molecular Weight393.5 g/mol
CAS Number2034616-86-7

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act through the following pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical biological processes, similar to other sulfonamide derivatives.
  • Antiviral Activity : Research indicates potential antiviral properties, particularly against RNA viruses, possibly through interference with viral replication mechanisms.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, related N-heterocycles have shown effectiveness against Hepatitis C virus (HCV), with IC50 values demonstrating significant inhibition of NS5B RNA polymerase activity . The compound's structure suggests it may have similar effects.

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against various bacterial strains. Data indicate that it exhibits moderate antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.08 - 62.16
Escherichia coli62.5 - 125

Cytotoxicity and Safety Profile

Cytotoxicity assays are essential for determining the safety profile of new compounds. Initial findings suggest that this compound has a favorable cytotoxicity profile in vitro, with low toxicity observed in human cell lines.

Case Studies

Several case studies have documented the efficacy of compounds structurally related to this compound:

  • Study on Antiviral Efficacy : A study demonstrated that derivatives showed significant antiviral activity against HCV with IC50 values ranging from 30 to 35 µM .
  • Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, reporting MIC values that indicate potential therapeutic use in treating infections caused by resistant strains .

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The compound shares structural motifs with several sulfonamide-pyrazole derivatives documented in recent patents and synthetic studies. Key analogues include:

A. 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Structural Differences: Chromenone and pyrazolopyrimidine core vs. pyrazole-thiophene-ethyl chain.
  • Physical Properties :
    • Melting Point (MP): 175–178°C.
    • Molecular Weight: 589.1 g/mol (M+1) .
B. Triarylpyrazole Sulfonamides ()

Examples include: 1. N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-methylbenzenesulfonamide (1f) - Structural Differences: - Methoxyphenyl and pyridinyl groups vs. thiophene and hydroxyethoxy groups. - Methylbenzenesulfonamide vs. unsubstituted benzenesulfonamide. - Physical Properties: - MP: 118–180°C (range across analogues). - LC-MS data confirm molecular weights (e.g., 1f: Calc. 524.6, Obs. 525.2 [M+H]+) .

C. N-(4-(3-Chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(pyrrolidin-3-ylidene)acetamide ()
  • Structural Differences: Quinoline core with tetrahydrofuran and pyrrolidine substituents vs. pyrazole-thiophene-ethyl chain. Chlorophenyl and cyano groups enhance electrophilicity compared to the hydroxyethoxy-thiophene moiety.

Key Comparative Data

Property Target Compound Chromenone-Pyrazolopyrimidine () Triarylpyrazole ()
Core Structure Pyrazole-thiophene-ethyl Pyrazolopyrimidine-chromenone Triarylpyrazole
Hydrophilic Groups Hydroxyethoxy Fluorine, carbonyl Methoxy, aminoethyl
Molecular Weight (g/mol) ~450–500 (estimated) 589.1 500–600
Melting Point Not reported 175–178°C 118–180°C
Synthetic Route Likely Suzuki coupling Pd-catalyzed cross-coupling Nucleophilic substitution

Functional Implications

  • Hydrophilicity : The hydroxyethoxy group in the target compound may improve aqueous solubility compared to methoxy or methyl groups in analogues .
  • Aromatic Interactions : Thiophene’s electron-rich sulfur atom could enhance π-π stacking vs. fluorophenyl or methoxyphenyl groups .

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